molecular formula C24H31NO3 B13992431 nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate CAS No. 7473-63-4

nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate

Cat. No.: B13992431
CAS No.: 7473-63-4
M. Wt: 381.5 g/mol
InChI Key: NDLYVNZQECWOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound with a unique structure that combines a nonyl group, a xanthene core, and a carbamate functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of nonyl isocyanate with 4-methyl-9H-xanthene-9-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as substituted xanthenes and modified carbamates .

Scientific Research Applications

Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammation by activating the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate: shares similarities with other xanthene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a nonyl group and a carbamate functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

7473-63-4

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate

InChI

InChI=1S/C24H31NO3/c1-3-4-5-6-7-8-11-17-27-24(26)25-22-19-14-9-10-16-21(19)28-23-18(2)13-12-15-20(22)23/h9-10,12-16,22H,3-8,11,17H2,1-2H3,(H,25,26)

InChI Key

NDLYVNZQECWOJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.